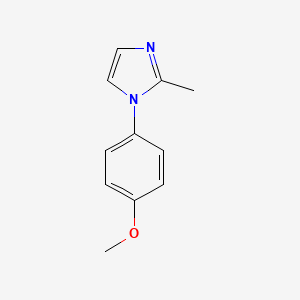

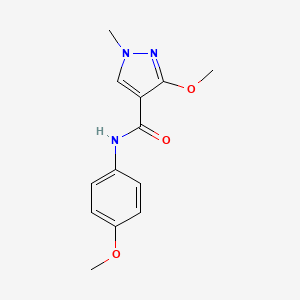

![molecular formula C20H35N3O5 B2556168 (2S)-2-[[(2S)-2-[[(2S)-2-Acetamidopropanoyl]amino]-3-methylbutanoyl]amino]-3-cycloheptylpropanoic acid CAS No. 2418593-86-7](/img/structure/B2556168.png)

(2S)-2-[[(2S)-2-[[(2S)-2-Acetamidopropanoyl]amino]-3-methylbutanoyl]amino]-3-cycloheptylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve peptide synthesis techniques. One possible method could be the O’Donnell Amino Acid Synthesis, which enables the construction of natural or unnatural α-amino acids via alkylation of benzophenone imines of glycine alkyl esters .Molecular Structure Analysis

The molecular structure of this compound would be determined by the sequence and configuration of its amino acids. Each amino acid has a central carbon atom connected to an amino group, a carboxylic acid group, a hydrogen atom, and a unique side chain or R group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. The O’Donnell Amino Acid Synthesis mentioned earlier is one example of a reaction that could be used to synthesize this compound .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by the properties of its constituent amino acids. These might include molecular weight, polarity, hydrophobicity, and other properties .Scientific Research Applications

Interactions with Sodium Dodecyl Sulfate : A study investigated the interactions of glycyl dipeptides with sodium dodecyl sulfate (SDS) in aqueous solutions. This research might provide insights into the behavior of complex peptides and amino acids, including the compound of interest, in the presence of surfactants, which is relevant for understanding their potential applications in pharmaceutical formulations and biochemistry (Yan et al., 2010).

Peptide Synthesis and Structure : Another study focused on the synthesis and structure of β-peptides consisting of geminally disubstituted β2,2- and β3,3-amino acids. The research explored novel secondary structural patterns for β-peptides, which could have implications for designing peptide-based drugs and understanding protein folding mechanisms (Seebach et al., 1998).

Enzyme Inhibition : Research on renin inhibitors described the design of angiotensinogen transition-state analogues containing novel dipeptide isosteres. Understanding how certain peptides can inhibit enzymes is crucial for drug development, particularly for treating conditions like hypertension (Thaisrivongs et al., 1987).

Biofuel Production : A study on engineered ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli showed how modifications in amino acid pathways can lead to the anaerobic production of biofuels such as isobutanol. This research highlights the potential of amino acids and peptides in renewable energy and metabolic engineering applications (Bastian et al., 2011).

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-methylbutanoyl]amino]-3-cycloheptylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35N3O5/c1-12(2)17(23-18(25)13(3)21-14(4)24)19(26)22-16(20(27)28)11-15-9-7-5-6-8-10-15/h12-13,15-17H,5-11H2,1-4H3,(H,21,24)(H,22,26)(H,23,25)(H,27,28)/t13-,16-,17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIYANVJKLANLX-JQFCIGGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1CCCCCC1)C(=O)O)NC(=O)C(C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1CCCCCC1)C(=O)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/no-structure.png)

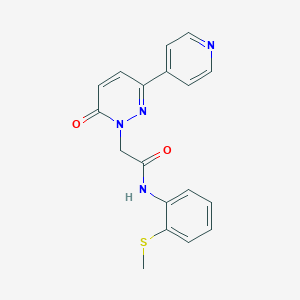

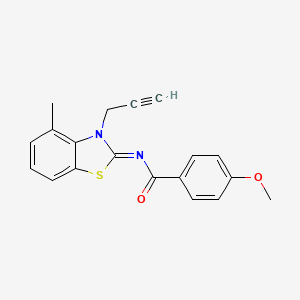

![3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2556097.png)

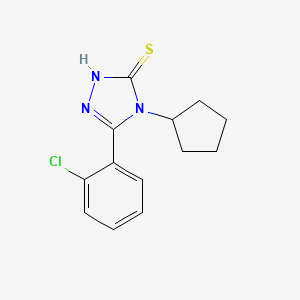

![2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2556099.png)

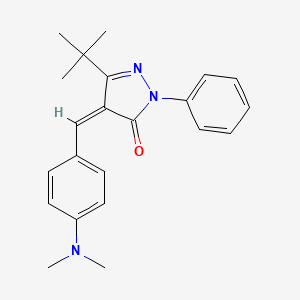

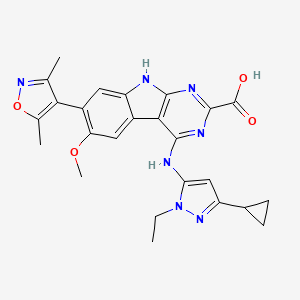

![N-(4-ethoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2556103.png)

![2-(5,6-Dimethylpyrimidin-4-yl)-N-(2-fluorophenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2556105.png)

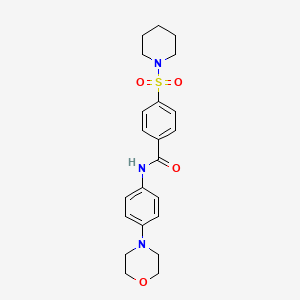

![4-(6-Carbamoyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B2556106.png)